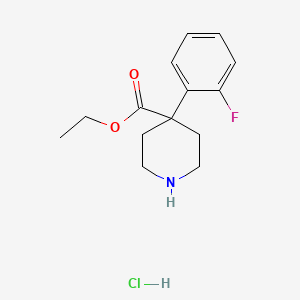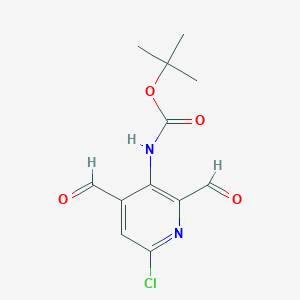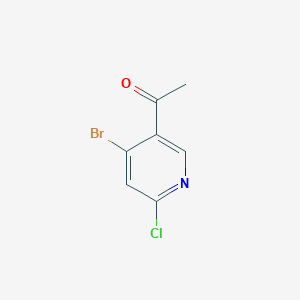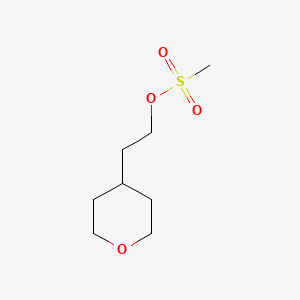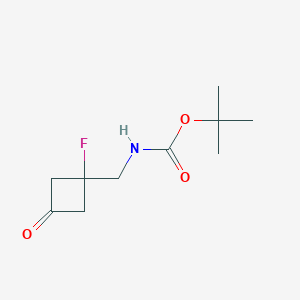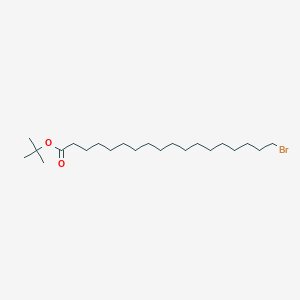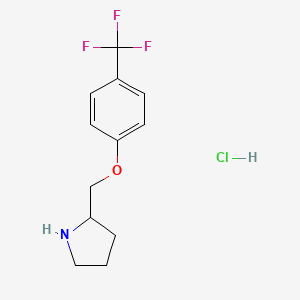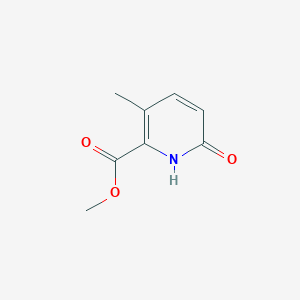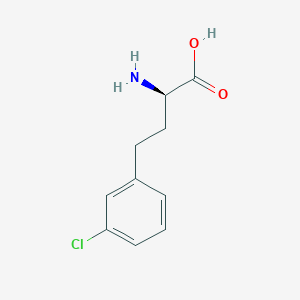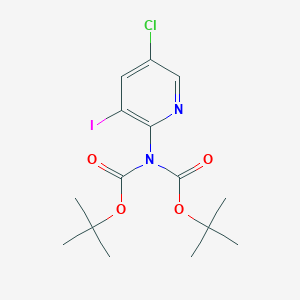
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is a specialized chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and iodo groups, as well as a bis-Boc-protected amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine typically involves multiple steps, starting with the chlorination and iodination of pyridine derivatives. The Boc (tert-butoxycarbonyl) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.
Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the chloro or iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Iodine (I2), oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base.
Major Products Formed:
Oxidation: Iodate (IO3-) or periodate (IO4-).
Reduction: 2-(N,N-BisBoc-amino)-5-chloro-3-hydroxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological systems and pathways involving pyridine derivatives.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.
類似化合物との比較
2-(N,N-BisBoc-amino)-5-bromo-3-methylpyridine
2-(N,N-BisBoc-amino)-5-chloro-3-methylpyridine
2-(N,N-BisBoc-amino)-5-iodo-3-chloropyridine
Uniqueness: 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine is unique due to its combination of chloro and iodo substituents on the pyridine ring, which provides distinct reactivity compared to other similar compounds. This combination allows for a broader range of chemical transformations and applications.
特性
IUPAC Name |
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(17)7-9(16)8-18-11/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBFSMUWPWPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Cl)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Azaspiro[2.5]octan-8-ol hemioxalate](/img/structure/B8095444.png)
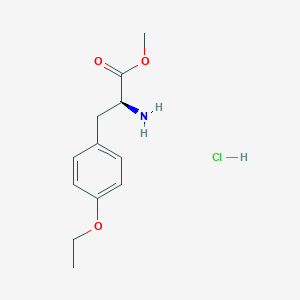
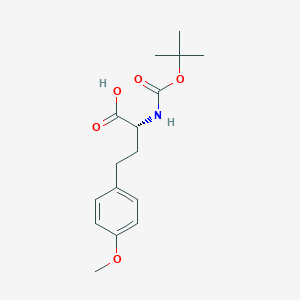
![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride](/img/structure/B8095473.png)
![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8095481.png)
